molecular formula C18H25N3O2 B4951823 N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B4951823
M. Wt: 315.4 g/mol
InChI Key: BJCDEAAQEOQHBK-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenylethyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate with an appropriate amine, such as N-methyl-N-(2-methylpropyl)amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2-[(2-phenylethyl)amino]propanamide
  • N-(2-methylpropyl)-2-{[2-(propan-2-yl)phenyl]amino}propanamide

Uniqueness

N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14(2)13-21(3)18(22)12-11-17-20-19-16(23-17)10-9-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDEAAQEOQHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)CCC1=NN=C(O1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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